molecular formula C12H22N2O2 B12824572 tert-Butyl (((1S,3R,4R)-2-azabicyclo[2.2.1]heptan-3-yl)methyl)carbamate

tert-Butyl (((1S,3R,4R)-2-azabicyclo[2.2.1]heptan-3-yl)methyl)carbamate

Cat. No.: B12824572
M. Wt: 226.32 g/mol
InChI Key: WMQMULJRGRUCJU-UTLUCORTSA-N
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Description

tert-Butyl (((1S,3R,4R)-2-azabicyclo[2.2.1]heptan-3-yl)methyl)carbamate is a complex organic compound known for its unique bicyclic structure. This compound is often utilized in various fields of scientific research due to its stability and reactivity. It is particularly notable for its applications in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (((1S,3R,4R)-2-azabicyclo[2.2.1]heptan-3-yl)methyl)carbamate typically involves the reaction of a bicyclic amine with tert-butyl chloroformate. The process can be summarized as follows:

    Starting Materials: The synthesis begins with the preparation of the bicyclic amine, which is often derived from a Diels-Alder reaction involving a suitable diene and dienophile.

    Reaction with tert-Butyl Chloroformate: The bicyclic amine is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction typically occurs at low temperatures to prevent side reactions.

    Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of impurities and maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (((1S,3R,4R)-2-azabicyclo[2.2.1]heptan-3-yl)methyl)carbamate undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

    Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to yield amines.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or lithium diisopropylamide (LDA) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis typically yields the corresponding amine and tert-butyl alcohol.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (((1S,3R,4R)-2-azabicyclo[2.2.1]heptan-3-yl)methyl)carbamate is used as a protecting group for amines. Its stability under various reaction conditions makes it an ideal candidate for multi-step organic syntheses.

Biology

In biological research, this compound is often used in the study of enzyme mechanisms and protein-ligand interactions. Its unique structure allows it to act as a probe in various biochemical assays.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific biological targets makes it a promising compound for the development of new therapeutics.

Industry

Industrially, this compound is used in the synthesis of various pharmaceuticals and agrochemicals. Its reactivity and stability make it a valuable intermediate in large-scale chemical production.

Mechanism of Action

The mechanism by which tert-Butyl (((1S,3R,4R)-2-azabicyclo[2.2.1]heptan-3-yl)methyl)carbamate exerts its effects involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. This interaction often involves the formation of a stable carbamate-enzyme complex, which can inhibit or activate the enzyme’s function.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler analog that lacks the bicyclic structure.

    tert-Butyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptan-2-yl)carbamate: A closely related compound with a similar bicyclic framework but different stereochemistry.

    tert-Butyl (1R,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate: Another bicyclic carbamate with distinct functional groups.

Uniqueness

What sets tert-Butyl (((1S,3R,4R)-2-azabicyclo[2.2.1]heptan-3-yl)methyl)carbamate apart is its specific stereochemistry and the presence of the azabicyclo[2.2.1]heptane framework. This unique structure imparts distinct reactivity and stability, making it particularly useful in applications where precise molecular interactions are required.

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl N-[[(1S,3R,4R)-2-azabicyclo[2.2.1]heptan-3-yl]methyl]carbamate

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)13-7-10-8-4-5-9(6-8)14-10/h8-10,14H,4-7H2,1-3H3,(H,13,15)/t8-,9+,10+/m1/s1

InChI Key

WMQMULJRGRUCJU-UTLUCORTSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H]1[C@@H]2CC[C@@H](C2)N1

Canonical SMILES

CC(C)(C)OC(=O)NCC1C2CCC(C2)N1

Origin of Product

United States

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